molecular formula C14H13N3O2 B5509829 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione

2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B5509829
M. Wt: 255.27 g/mol
InChI Key: ISQKDSNJYFVGGY-UHFFFAOYSA-N
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Description

The compound "2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione" is a chemical compound synthesized through specific reactions and is of interest in the field of organic chemistry for its unique structure and properties.

Synthesis Analysis

  • The synthesis of similar compounds involves reactions like the reaction of N-(bromomethyl)phthalimide and 3,5-dimethylpyrazole in chloroform solution (Wang, Jian, & Liu, 2008).

Molecular Structure Analysis

  • Intramolecular hydrogen-bonding and C—H⋯π interactions are key features stabilizing the molecular structure (Wang, Jian, & Liu, 2008).

Chemical Reactions and Properties

  • Reactions of this compound or its analogs often involve condensation reactions with various aldehydes and diketones in the presence of catalysts like pyridine (Asiri & Khan, 2010, 2011).

Physical Properties Analysis

  • The physical properties of such compounds often include planar molecular structures with specific intramolecular and intermolecular interactions, which can be assessed using techniques like X-ray diffraction and NMR spectroscopy (Tariq et al., 2010).

Scientific Research Applications

Molecular Synthesis and Structure

"2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione" and similar compounds have been synthesized and studied for their molecular structure and stability. The synthesis processes often involve reactions like the Knoevenagel condensation and are characterized using techniques such as FTIR, NMR, and crystallography to determine molecular conformation and stability. The studies reveal that these compounds have interesting intra-molecular interactions, such as C—H⋯O hydrogen-bonding and C—H⋯π interactions, which contribute to their structural stability (Wang, Jian, & Liu, 2008).

Corrosion Inhibition

Research has also focused on the application of these compounds as corrosion inhibitors for metals in acidic environments. These studies demonstrate the compounds' efficiency in protecting metals like steel by forming a protective layer on the metal surface, significantly reducing the corrosion rate. The effectiveness of these inhibitors is attributed to their strong adsorption onto the metal surface, following Langmuir's adsorption isotherm model (Chadli et al., 2017).

Material Science and Semiconductor Applications

Some derivatives have been explored for their electronic and optical properties, making them candidates for applications in material science, particularly in semiconductors and photovoltaic materials. The investigations into their electronic structures, charge transport properties, and non-linear optical properties suggest potential uses in organic electronics and optoelectronic devices. The studies utilize computational methods to predict these properties, focusing on factors like ionization potential, electron affinity, and reorganization energies (Irfan et al., 2016).

Antibacterial Properties

Additionally, some studies have synthesized novel derivatives to evaluate their antibacterial properties against various bacterial strains. These efforts aim to identify new chemotherapeutic agents based on the structural framework of "2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione". The research involves synthesizing a range of compounds and testing their effectiveness in inhibiting bacterial growth, contributing to the search for new antibacterial agents (Ahmed et al., 2006).

properties

IUPAC Name

2-[(3,5-dimethylpyrazol-1-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-9-7-10(2)17(15-9)8-16-13(18)11-5-3-4-6-12(11)14(16)19/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQKDSNJYFVGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CN2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-Dimethylpyrazol-1-yl)methyl]isoindole-1,3-dione

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